molecular formula C10H10OS B1334623 5-Methylbenzo[b]thiophene-2-methanol CAS No. 22962-49-8

5-Methylbenzo[b]thiophene-2-methanol

Cat. No.: B1334623
CAS No.: 22962-49-8
M. Wt: 178.25 g/mol
InChI Key: NPSSZIBANMLQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[b]thiophene-2-methanol typically involves the reaction of 5-methylbenzo[b]thiophene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of appropriate catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[b]thiophene-2-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 5-Methylbenzo[b]thiophene-2-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory pathways and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylbenzo[b]thiophene-2-methanol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-methyl-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSSZIBANMLQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383425
Record name 5-Methylbenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22962-49-8
Record name 5-Methylbenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.